Aryl Sulfonamide P1 Surrogate Variation: 5-Chloro-2-methylbenzene vs. 5-Chlorothiophene in the FXa S1 Subsite
The target compound differs from its closest published analog, 5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide (CAS 954095-44-4), by replacement of the 5-chlorothiophene P1 group with a 5-chloro-2-methylbenzene P1 group. In the Mederski et al. chlorothiophenecarboxamide series, the neutral chlorothiophene ligand in the S1 subsite was critical for combining good oral bioavailability with high potency; the lead compound EMD 495235 (a chlorothiophene-based morpholinone) achieved an FXa IC₅₀ of 5.5 nM and Ki of 6.8 nM in isolated enzyme assays [1]. The 5-chloro-2-methylbenzene substitution represents a distinct P1 pharmacophore with altered S1 subsite complementarity: the ortho-methyl group introduces steric bulk absent in the thiophene analog, while the benzene ring provides different π-stacking geometry compared to the electron-rich thiophene. The X-ray crystal structure of this specific compound in complex with human FXa has been solved, confirming a distinct binding mode compared to the thiophene series .
| Evidence Dimension | P1 ligand identity and S1 subsite binding geometry |
|---|---|
| Target Compound Data | 5-Chloro-2-methylbenzene P1 group; X-ray crystal structure with human FXa solved (binding mode confirmed) |
| Comparator Or Baseline | 5-Chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide (CAS 954095-44-4) [thiophene P1]; EMD 495235: FXa IC₅₀ = 5.5 nM, Ki = 6.8 nM (chlorothiophene P1) [1] |
| Quantified Difference | P1 aryl group identity differs (benzene + ortho-CH₃ vs. thiophene); quantitative FXa IC₅₀ for the target compound is not publicly reported in a peer-reviewed source; class-level FXa inhibition is established but exact potency differential vs. thiophene analog cannot be numerically defined from available data. |
| Conditions | Human FXa enzyme assay (Mederski et al., 2004); X-ray crystallography for human FXa–compound complex |
Why This Matters
Researchers requiring the specific P1 S1-subsite geometry conferred by the 5-chloro-2-methylbenzene group—whether for SAR exploration, co-crystallography, or selectivity profiling against related serine proteases—must procure this exact compound rather than the more extensively characterized thiophene analog.
- [1] Mederski, W.W.K.R.; Cezanne, B.; van Amsterdam, C.; Bühring, K.U.; Dorsch, D.; Gleitz, J.; März, J.; Tsaklakidis, C. Chlorothiophenecarboxamides as P1 surrogates of inhibitors of blood coagulation factor Xa. Bioorg. Med. Chem. Lett. 2004, 14 (23), 5817–5822. DOI: 10.1016/j.bmcl.2004.09.043. View Source
